molecular formula C11H18ClN B1505158 (S)-1-(p-Tolyl)butan-1-amine hydrochloride CAS No. 344794-57-6

(S)-1-(p-Tolyl)butan-1-amine hydrochloride

Cat. No. B1505158
CAS RN: 344794-57-6
M. Wt: 199.72 g/mol
InChI Key: KBCFOUIIWWXJEI-MERQFXBCSA-N
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Description

(S)-1-(p-Tolyl)butan-1-amine hydrochloride, also known as (S)-1-(p-Tolyl)butan-1-amine HCl, is an organic compound derived from the amine group of chemical compounds. It is a colorless, odorless, and crystalline solid with a melting point of 165–167 °C. This compound is used in a variety of scientific and industrial applications, including organic synthesis and drug development.

Mechanism of Action

The mechanism of action of (S)-1-(p-Tolyl)butan-1-amine hydrochloride is not well understood. However, it is known to act as a proton acceptor, meaning that it can bind to and accept protons from other molecules. It is also known to interact with other molecules through hydrogen bonding, which is a type of weak chemical bond formed between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known to have some effects on the body, including the inhibition of certain enzymes, the modulation of certain neurotransmitters, and the stimulation of certain hormones. It is also known to have some effects on the brain, including the modulation of certain neurotransmitters and the stimulation of certain receptors.

Advantages and Limitations for Lab Experiments

The advantages of using (S)-1-(p-Tolyl)butan-1-amine hydrochloride in laboratory experiments include its low cost and ease of synthesis. Additionally, it is a stable compound, meaning that it can be stored for long periods of time without degrading. However, its solubility in water is limited, which can limit its use in certain experiments. Additionally, it is not approved for use in humans, so it should not be used in experiments involving humans.

Future Directions

Future research on (S)-1-(p-Tolyl)butan-1-amine hydrochloride could focus on its effects on the body and brain, its potential applications in drug development and drug testing, and its use in organic synthesis. Additionally, further research could be conducted on its mechanism of action, its solubility in water, and its potential uses in other industrial applications. Finally, further research could be conducted on its safety and toxicity, as well as its potential to interact with other compounds.

Scientific Research Applications

(S)-1-(p-Tolyl)butan-1-amine hydrochloride is used in a variety of scientific research applications, including organic synthesis, drug development, and drug testing. In organic synthesis, it is used as a reagent for the preparation of various organic compounds. In drug development, it is used as a starting material for the synthesis of various pharmaceuticals. In drug testing, it is used to study the pharmacological properties of various drugs.

properties

IUPAC Name

(1S)-1-(4-methylphenyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-3-4-11(12)10-7-5-9(2)6-8-10;/h5-8,11H,3-4,12H2,1-2H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCFOUIIWWXJEI-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C1=CC=C(C=C1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704198
Record name (1S)-1-(4-Methylphenyl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

344794-57-6
Record name (1S)-1-(4-Methylphenyl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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